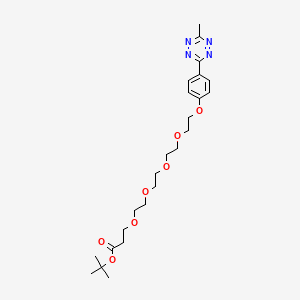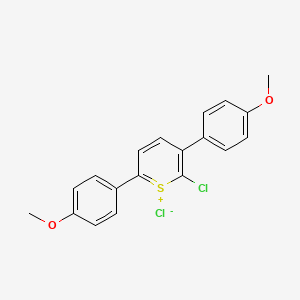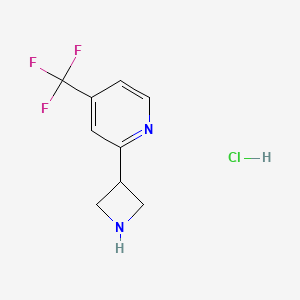
2-(3-Azetidinyl)-4-(trifluoromethyl)pyridine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “MFCD32662201” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields. This compound is utilized in numerous research and industrial applications due to its distinctive characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32662201” involves a series of chemical reactions under controlled conditions. The process typically starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and pH, are meticulously controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of “MFCD32662201” is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods enhance the efficiency and consistency of the production process, allowing for large-scale manufacturing while maintaining high standards of quality and safety.
Análisis De Reacciones Químicas
Types of Reactions: “MFCD32662201” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: In substitution reactions, specific atoms or groups in the compound are replaced by other atoms or groups, altering its chemical structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed, often in anhydrous solvents.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, depending on the desired substitution.
Major Products: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
“MFCD32662201” has a broad spectrum of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is employed in biochemical assays and as a probe to study biological processes.
Medicine: It has potential therapeutic applications, including drug development and pharmacological studies.
Industry: “MFCD32662201” is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
“MFCD32662201” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups. The key differences may lie in their reactivity, stability, and specific applications. For instance, while some compounds may share similar synthetic routes, “MFCD32662201” might exhibit superior performance in certain reactions or applications due to its unique structural features.
Comparación Con Compuestos Similares
- Compound A
- Compound B
- Compound C
These compounds share certain similarities with “MFCD32662201” but differ in their specific properties and applications, making “MFCD32662201” a distinct and valuable chemical entity in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H10ClF3N2 |
|---|---|
Peso molecular |
238.64 g/mol |
Nombre IUPAC |
2-(azetidin-3-yl)-4-(trifluoromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C9H9F3N2.ClH/c10-9(11,12)7-1-2-14-8(3-7)6-4-13-5-6;/h1-3,6,13H,4-5H2;1H |
Clave InChI |
QYHRWIWEKKNJOO-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=NC=CC(=C2)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Ethyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13716887.png)

![2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13716894.png)
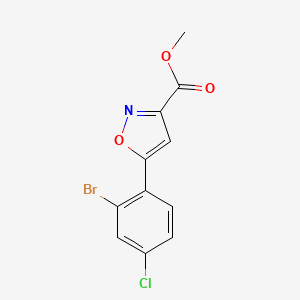
![7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-boronic Acid Pinacol Ester](/img/structure/B13716906.png)
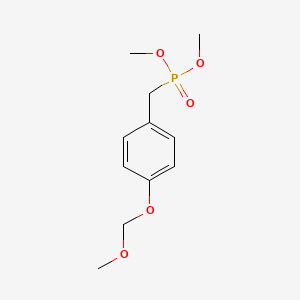
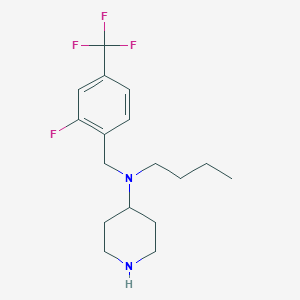
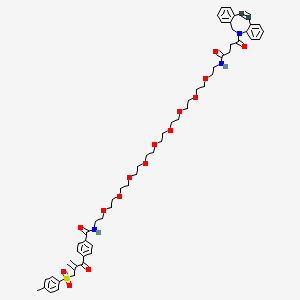
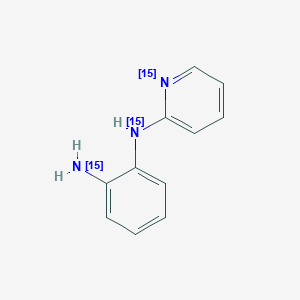
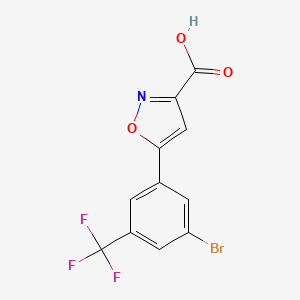

![3-[3-(Diethylamino)propylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13716935.png)
